molecular formula C23H24N4O2 B12248336 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine

Cat. No.: B12248336
M. Wt: 388.5 g/mol
InChI Key: BCUYGLJWNOLZAY-UHFFFAOYSA-N
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Description

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the oxolane-2-carbonyl group. The pyridine and naphthyridine rings are then constructed through cyclization reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods ensure consistent quality and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

oxolan-2-yl-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H24N4O2/c28-23(21-2-1-13-29-21)27-11-7-17(8-12-27)20-4-3-18-14-19(15-25-22(18)26-20)16-5-9-24-10-6-16/h3-6,9-10,14-15,17,21H,1-2,7-8,11-13H2

InChI Key

BCUYGLJWNOLZAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)C5=CC=NC=C5

Origin of Product

United States

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